Cas no 1013769-48-6 (N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide)

N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, N-[2-(aminocarbonyl)-3-benzofuranyl]-1,5-dimethyl-
- N-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- AKOS024648918
- F2446-0115
- 1013769-48-6
- N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethylpyrazole-3-carboxamide
-
- Inchi: 1S/C15H14N4O3/c1-8-7-10(18-19(8)2)15(21)17-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-7H,1-2H3,(H2,16,20)(H,17,21)
- InChI Key: WRSSRULZRUTWBL-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=CC(C(NC2C3=CC=CC=C3OC=2C(N)=O)=O)=N1
Computed Properties
- Exact Mass: 298.10659032g/mol
- Monoisotopic Mass: 298.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 2
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 456.6±45.0 °C(Predicted)
- pka: 11.82±0.43(Predicted)
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2446-0115-3mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-40mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-100mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-2mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-5μmol |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-15mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-30mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-5mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-75mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2446-0115-1mg |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013769-48-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Related Literature
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Introduction to N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1013769-48-6)
N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1013769-48-6, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups, including a benzofuran moiety and a pyrazole ring, which are known to contribute to its potential biological activity.
The benzofuran moiety is a heterocyclic aromatic compound that is widely recognized for its presence in numerous natural products and pharmaceuticals. It is often associated with various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. In the case of N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, the benzofuran ring is further functionalized with a carbamoyl group at the 2-position, enhancing its chemical diversity and potential for interaction with biological targets.
The pyrazole ring is another critical component of this compound, contributing to its overall pharmacophore. Pyrazoles are known for their broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antifungal effects. The presence of two methyl groups at the 1-position of the pyrazole ring in this compound suggests additional modifications that may fine-tune its biological properties, making it a valuable scaffold for medicinal chemistry investigations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets more accurately. The combination of the benzofuran and pyrazole moieties in N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide suggests potential interactions with enzymes and receptors involved in various disease pathways. This has prompted several research groups to explore its potential as an inhibitor or modulator of key therapeutic targets.
In particular, the carbamoyl group at the 2-position of the benzofuran ring may play a crucial role in determining the compound's bioactivity. Carbamoyl groups are known to participate in hydrogen bonding interactions, which can be critical for binding affinity and specificity. This feature makes N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide an attractive candidate for further investigation in the development of novel drugs targeting diseases such as cancer and inflammation.
One of the most exciting aspects of this compound is its potential application in the development of next-generation therapeutics. The structural features of N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide align well with current trends in drug design, which emphasize the use of multifunctional scaffolds that can interact with multiple targets simultaneously. This approach has shown great promise in addressing complex diseases that involve multiple pathological pathways.
Furthermore, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. The ability to synthesize complex molecules like N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide underscores the progress made in synthetic methodologies and highlights the importance of skilled chemists in advancing drug discovery efforts.
As research continues to unfold, it is anticipated that N-(2-carbamoyl-1-benzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide will emerge as a key player in the development of new therapeutic agents. Its unique structural features and potential biological activities make it a compelling candidate for further exploration in preclinical studies. The insights gained from these studies will not only contribute to our understanding of disease mechanisms but also provide valuable leads for drug development programs.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will be instrumental in evaluating the potential of this compound. HTS allows researchers to rapidly test thousands of compounds against various biological targets, while SBDD leverages computational methods to design molecules that are optimized for binding to specific protein targets. By combining these approaches, researchers can accelerate the discovery process and identify promising candidates for further development.
In conclusion, N-(2-carbamoyl-1-benzofuran-3-y l)-1,5-dimethyl-lH-pyrazole-l-carboxamide (CAS No. 1013769-l48-l) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and predicted bioactivities make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutics for the future.
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